1H,9H-Perfluoro-2,5,8-trioxanonane

Global Warming Potential Environmental Regulation Fluorinated Greenhouse Gas

1H,9H-Perfluoro-2,5,8-trioxanonane (CAS 205367-61-9), also referred to as HG-02 or α,ω-dihydrofluoropolyether with n=0, m=2, is a discrete, low-molecular-weight hydrofluoropolyether (HFPE) with the formula HCF₂(OCF₂CF₂)₂OCF₂H. It belongs to a class of linear oligomeric fluorinated fluids featuring a perfluorinated ether backbone terminated by difluoromethoxy (-OCF₂H) groups.

Molecular Formula C6H2F12O3
Molecular Weight 350.06 g/mol
CAS No. 205367-61-9
Cat. No. B12581290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,9H-Perfluoro-2,5,8-trioxanonane
CAS205367-61-9
Molecular FormulaC6H2F12O3
Molecular Weight350.06 g/mol
Structural Identifiers
SMILESC(OC(C(OC(C(OC(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
InChIInChI=1S/C6H2F12O3/c7-1(8)19-3(11,12)5(15,16)21-6(17,18)4(13,14)20-2(9)10/h1-2H
InChIKeyFZPPENGUXKSLGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1H,9H-Perfluoro-2,5,8-trioxanonane (CAS 205367-61-9): Chemical Identity and Procurement Relevance


1H,9H-Perfluoro-2,5,8-trioxanonane (CAS 205367-61-9), also referred to as HG-02 or α,ω-dihydrofluoropolyether with n=0, m=2, is a discrete, low-molecular-weight hydrofluoropolyether (HFPE) with the formula HCF₂(OCF₂CF₂)₂OCF₂H [1]. It belongs to a class of linear oligomeric fluorinated fluids featuring a perfluorinated ether backbone terminated by difluoromethoxy (-OCF₂H) groups [2]. Unlike fully perfluorinated analogs (PFCs or PFPEs), the terminal hydrogen atoms impart a degree of polarity, enhancing miscibility with organic solvents while retaining high thermal and chemical stability characteristic of fluorinated fluids [2]. This compound is commercially recognized as a fluorinated greenhouse gas and is catalogued in EPA and IPCC inventories with assigned global warming potential (GWP) values, underscoring its relevance for regulated industrial applications such as heat transfer and specialty solvents [3].

Moderate-temperature heat transfer fluid selection for industrial loops
Specialty cleaning requiring fluorinated inertness with enhanced organic solvency
Regulated replacement context under greenhouse gas reporting frameworks
Reference standard for HFPE oligomer characterization (GC-MS/NMR)

Why 1H,9H-Perfluoro-2,5,8-trioxanonane Cannot Be Simply Substituted with Other HFPE Oligomers or Perfluorinated Fluids


Within the hydrofluoropolyether (HFPE) family, physicochemical properties are strongly chain-length dependent, meaning the dimer (HG-02), trimer (HG-03), and higher oligomers are not interchangeable fluids [1]. A simple substitution of an HFPE with a different molecular weight will directly alter boiling point, viscosity, and vapor pressure, which are critical parameters in heat transfer and precision cleaning applications [1]. Furthermore, substituting this compound with a fully perfluorinated ether (PFPE) or perfluorocarbon (PFC) would eliminate the terminal hydrogen groups, significantly reducing the fluid's polarity and solvency for organic compounds, as HFPEs uniquely balance fluorophilic inertness with enhanced compatibility [2]. Most critically, the environmental regulatory profile diverges sharply among analogs: HG-02 possesses a distinctly higher Global Warming Potential (GWP) than its longer-chain homologs and perfluorinated alternatives, making direct substitution a regulated compliance issue under greenhouse gas reporting rules [3].

Chain-length property shift
Boiling point, viscosity, and vapor pressure are strongly oligomer-MW dependent; replacing HG-02 with HG-03 or other homolog alters thermal and evaporation behavior.
Loss of terminal -OCF₂H polarity
Substituting with fully fluorinated ethers (PFPE/PFC) eliminates the hydrogen-terminated groups, significantly reducing organic solvency and miscibility with co-solvents.
Regulatory GWP divergence
HG-02 carries a higher GWP100 than longer-chain homologs; direct replacement may trigger different greenhouse gas reporting thresholds and compliance obligations.

Quantitative Differentiation Guide for 1H,9H-Perfluoro-2,5,8-trioxanonane (HG-02) vs. Closest Analogs


Global Warming Potential (GWP100) of 1H,9H-Perfluoro-2,5,8-trioxanonane vs. HG-03 and Perfluorocarbons

1H,9H-Perfluoro-2,5,8-trioxanonane (HG-02) carries a substantially higher regulatory burden due to its Global Warming Potential on a 100-year horizon (GWP100). According to IPCC AR6 values, HG-02 has a GWP100 of 5730 [1]. This is 1.56 times higher than the GWP100 of its direct homolog HG-03 (HCF₂(OCF₂CF₂)₃OCF₂H), which is 3670 [1]. EPA regulatory data lists slightly different, yet consistently hierarchical values (3825 for HG-02 vs. 3670 for HG-03) [2]. This contrasts sharply with long-lived perfluorocarbons (PFCs) which have GWPs of 7000-10000+, but lack the atmospheric degradation pathway that HFPEs possess [3]. The significant difference in GWP between HG-02 and HG-03 means that switching between them in a process can trigger different reporting thresholds under regulations like the EPA Greenhouse Gas Reporting Program.

GWP100 Comparison
Head-to-head
1.56× higher vs. HG-03 (IPCC AR6)
Divergence in regulatory reporting thresholds
EPA values: 3825 (HG-02) vs. 3670 (HG-03)
Global Warming Potential Environmental Regulation Fluorinated Greenhouse Gas Heat Transfer Fluid

Boiling Point of 1H,9H-Perfluoro-2,5,8-trioxanonane (HG-02) Compared to Adjacent HFPE Oligomers

The boiling point of the target compound, identified in the literature as the MW 350 fraction of HFPEs with n=0, m=2, is precisely 98 °C at atmospheric pressure [1]. This is substantially lower than the boiling point of the next higher oligomer (n=0, m=3, MW 466), which boils at 133 °C, a difference of 35 °C [1]. Conversely, it is 13 °C higher than the more volatile mixed oligomer fraction (n=1, m=1, MW 300) which boils at 85 °C [1]. This intermediate volatility is well-suited for applications requiring a balance between excessively high vapor pressures and the need for manageable condensation temperatures.

Boiling Point Difference
Head-to-head
98 °C; 35 °C below n=0,m=3 oligomer
Defines working temperature for heat transfer loops
Atmospheric pressure; literature distillation data
Boiling Point Distillation Vapor Pressure Heat Transfer Phase Change

Polarity and Solvent Compatibility of HFPEs vs. Fully Fluorinated Analogs

A critical functional advantage of 1H,9H-Perfluoro-2,5,8-trioxanonane and other HFPEs over their perfluorinated counterparts (perfluoropolyethers (PFPEs) and perfluorocarbons (PFCs)) is their enhanced polarity, which is attributed to the terminal -OCF₂H groups [1]. Perfluorinated ethers are broadly classified as fluorophilic but more polar solvents than perfluoroalkanes, while HFPEs further increase this polarity [2]. The Marchionni paper reports that HFPE fluids possess measurable dielectric constants (data in Table 3 of the reference) that are significantly influenced by molecular weight, confirming their ability to interact with co-solvents like ketones and alcohols, unlike inert PFCs [1]. This property makes HFPEs suitable for cleaning applications where some solvency for organic residues is required, but the inertness of a perfluorinated backbone is also necessary.

Polarity & Solvency
Class-level
Reported miscibility with ketones and alcohols
Enables single-phase cleaning with organic co-solvents
Dielectric constant data to verify for specific fraction
Solubility Polarity Fluorous Biphasic Systems Dielectric Constant

Regulatory Classification and Atmospheric Fate: HFPEs vs. Long-Lived PFCs

The environmental mechanism of differentiation is clearly documented. Unlike perfluorocarbons (PFCs), which have atmospheric lifetimes exceeding 1,000 years, the hydrogen atoms on the terminal difluoromethoxy groups of HFPEs provide a site for hydrogen abstraction by tropospheric OH radicals [1]. This limits the atmospheric lifetime of the HFPE class to a range of 7 to 14 years, a value that depends on the molecular weight of the specific oligomer [1]. While still a potent greenhouse gas with a GWP in the thousands, its finite lifetime is a fundamental chemical distinction from the indefinite persistence of analogous PFC heat transfer fluids. Furthermore, the presence of hydrogen atoms precludes the classification of this compound as a long-chain perfluoroalkyl substance, although it remains categorized as a PFAS [2].

Atmospheric Persistence
Class-level
7–14 yr vs. >1000 yr PFCs
Reduced environmental persistence profile
OH radical abstraction limits atmospheric lifetime
Atmospheric Lifetime Environmental Persistence PFAS Regulation

Optimal Application Scenarios for 1H,9H-Perfluoro-2,5,8-trioxanonane Based on Differentiated Properties


Precision Heat Transfer Fluid in Moderate-Temperature Industrial Loops (80°C to 120°C)

The boiling point of 98 °C [1] makes 1H,9H-Perfluoro-2,5,8-trioxanonane ideal for single-phase liquid cooling loops operating in a window of approximately 80°C to 120°C, where lower-boiling HFPEs would risk cavitation and higher-boiling HFPEs or PFCs would provide inferior heat transfer coefficients due to their higher viscosity. Its non-flammability and chemical inertness are standard for the class but critical for electronic cooling applications.

Specialty Cleaning Solvent Requiring Combined Fluorophilic Inertness and Organic Solvency

In the cleaning of precision optical or semiconductor components, this compound serves as a superior alternative to fully fluorinated solvents. Its enhanced polarity allows for the dissolution and removal of light organic contaminants and fluorinated greases simultaneously, a task impossible for standard perfluorocarbons [2]. This eliminates the need for a two-step cleaning process using separate fluorinated and organic solvents.

Regulated Replacement for High-GWP Perfluorocarbons in Non-Sealed Systems

For processes requiring a chemically inert, non-flammable fluid that is subject to fugitive emissions, this compound represents a functionally comparable but environmentally preferred alternative to PFCs. Its atmospheric lifetime of less than 14 years is negligible compared to the multi-millennia persistence of PFCs, potentially reducing environmental liability and aligning with corporate PFAS stewardship goals [3]. However, its own high GWP of 5730 necessitates careful lifecycle management compared to the lower-GWP HG-03 homolog.

Reference Standard for HFPE Oligomer Characterization via GC-MS and NMR

As a discrete, well-defined oligomer with a molecular weight of 350 and clear spectroscopic signatures (¹⁹F NMR and GC retention time), the compound is explicitly used as a calibration standard for characterizing complex HFPE mixtures [1]. Its procurement as a high-purity single component is essential for analytical laboratories studying fluorinated fluid degradation or developing new lubricant formulations.

Application
Selection Property
Validation Focus
Moderate-temperature heat transfer loops
Intermediate boiling point and low viscosity
Vapor pressure and thermal stability under operating range
Specialty cleaning with combined inertness and solvency
HFPE polarity from -OCF₂H groups
Solubility of organic residues and fluorinated greases
Regulated replacement for PFCs in non-sealed systems
Finite atmospheric lifetime vs. PFCs
GWP benchmarking and emission reporting compliance
Reference standard for HFPE oligomer characterization
Discrete oligomer with consistent structure
Purity verification by GC-MS and ¹⁹F NMR
Quote Request

Request a Quote for 1H,9H-Perfluoro-2,5,8-trioxanonane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.